CDK2/Cyclin A2 Inhibitory Potency: 2-(2-Pyridyl)-1,3-indandione vs. Known CDK2 Inhibitors
In a fluorescence-based ADP Quest assay performed at the Moffitt Cancer Center, 2-(2-pyridyl)-1,3-indandione inhibited the activated CDK2-cyclin A2 complex with an IC₅₀ of 4.60 × 10⁴ nM (46 µM) [1]. This activity is approximately 2,090-fold weaker than the reference CDK2 inhibitor SU9516 (IC₅₀ = 22 nM ) and approximately 510-fold weaker than ribociclib (IC₅₀ = 0.09 µM [2]). The data position the compound as a low-potency CDK2 ligand suitable for use as a negative control or as a scaffold for further optimization rather than as a lead inhibitor.
| Evidence Dimension | CDK2/Cyclin A2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4.60 × 10⁴ nM (46 µM) |
| Comparator Or Baseline | SU9516: 22 nM; Ribociclib: 90 nM (0.09 µM) |
| Quantified Difference | ~2,090-fold weaker than SU9516; ~510-fold weaker than ribociclib |
| Conditions | ADP Quest fluorescence assay; activated CDK2-cyclin A2 complex (DiscoveRX, Fremont, CA) |
Why This Matters
This differential defines the compound's role as a low-affinity CDK2 probe, enabling researchers to select it intentionally for target engagement studies requiring weak, reversible binding or for fragment-based drug design campaigns.
- [1] BindingDB Entry BDBM67612. Affinity Data for 2-(2-pyridinyl)indene-1,3-dione against CDK2-Cyclin A2. View Source
- [2] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals 2024, 17 (12), 1667. (Ribociclib IC₅₀ = 0.09 µM). View Source
